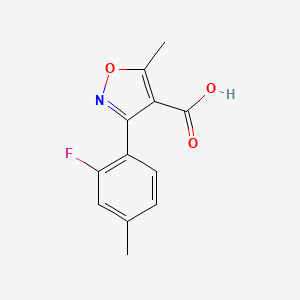
(2-Azidoethyl)diethylmethylazanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Azidoethyl)diethylmethylazanium iodide is an organic compound that features an azide group attached to an ethyl chain, which is further bonded to a diethylmethylammonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)diethylmethylazanium iodide typically involves the reaction of diethylmethylamine with an azide source, such as sodium azide, in the presence of an iodide source. One common method involves the use of triphenylphosphine, iodine, and imidazole to convert alcohols directly to azides . The reaction conditions often require stirring the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Azidoethyl)diethylmethylazanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Substitution: Sodium azide, triphenylphosphine, iodine, imidazole, DMSO.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium or platinum catalysts.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution: Various substituted azides.
Reduction: Corresponding amines.
Cycloaddition: 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
(2-Azidoethyl)diethylmethylazanium iodide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other azide-containing compounds and heterocycles. It is also employed in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with azide groups for subsequent click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Applied in materials science for the modification of polymers and the creation of cross-linked polymer networks.
Wirkmechanismus
The mechanism of action of (2-Azidoethyl)diethylmethylazanium iodide primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, the azide group can react with alkyne-functionalized biomolecules, enabling bioconjugation and labeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Azidoethyl)trimethylazanium iodide: Similar structure but with a trimethylammonium ion instead of a diethylmethylammonium ion.
2-Azido-N,N-dimethylethanamine: Contains a dimethylamino group instead of a diethylmethylammonium group.
Uniqueness
(2-Azidoethyl)diethylmethylazanium iodide is unique due to its specific combination of the azide group with the diethylmethylammonium ion
Eigenschaften
Molekularformel |
C7H17IN4 |
|---|---|
Molekulargewicht |
284.14 g/mol |
IUPAC-Name |
2-azidoethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C7H17N4.HI/c1-4-11(3,5-2)7-6-9-10-8;/h4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IOIVTSJOPWLOPR-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCN=[N+]=[N-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



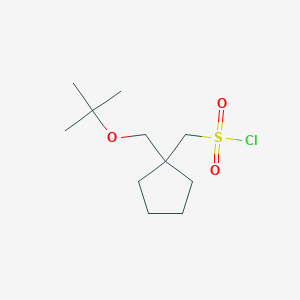

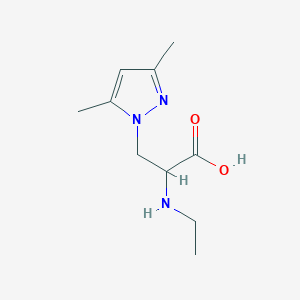

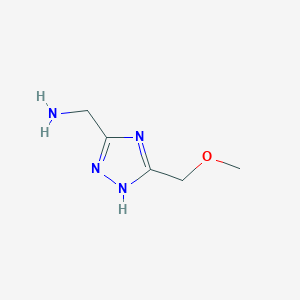
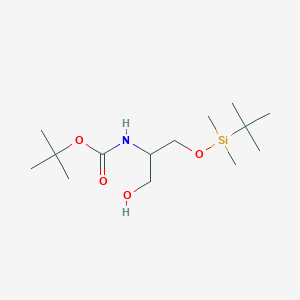
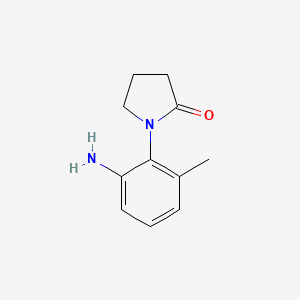
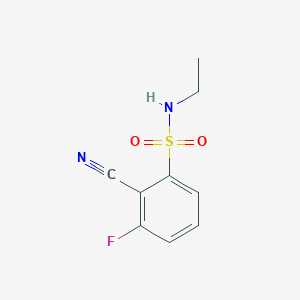
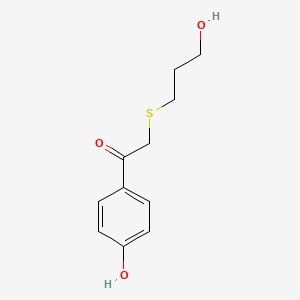
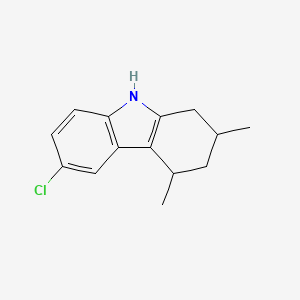
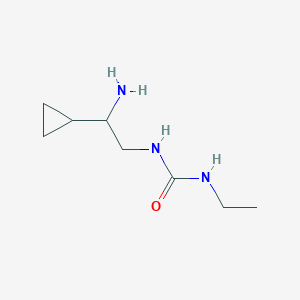
![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)
